2-Butyl-2-Ethyl-1,3-Propanediol (BEPD): Structural Architecture and Functional Utility
2-Butyl-2-Ethyl-1,3-Propanediol (BEPD): Structural Architecture and Functional Utility
This technical guide details the structural chemistry, synthesis, and application spectrum of 2-butyl-2-ethyl-1,3-propanediol (BEPD).[1][2] It is designed for researchers requiring a deep understanding of this molecule's utility in polymer engineering and pharmaceutical formulation.[2]
CAS: 115-84-4 | Formula: C
Executive Technical Summary
2-butyl-2-ethyl-1,3-propanediol (BEPD) is a sterically hindered, neo-structure diol.[1][2] Unlike its lower molecular weight analog, Neopentyl Glycol (NPG), BEPD possesses significant hydrophobic bulk due to the asymmetry of its C2-substituents (ethyl and butyl groups).[2] This structural asymmetry is the defining feature that governs its physical state, reactivity, and application profile.[2] It is primarily utilized to engineer amorphous regions in polyesters and polyurethanes, imparting hydrolytic stability and flexibility where symmetric diols would induce unwanted crystallization.[2]
Molecular Architecture & Stereochemistry[1][2]
The core of BEPD is a quaternary carbon at position 2, bonded to two primary hydroxymethyl groups (
Steric Shielding and Hydrolytic Stability
The "Neo" structure (2,2-disubstitution) is critical.[1][2] In polyester or polyurethane synthesis, the ester or urethane linkages formed at the primary hydroxyls are spatially shielded by the bulky ethyl and butyl chains.[2]
-
Mechanism: The alkyl tails create a hydrophobic umbrella that repels water molecules, significantly retarding the rate of hydrolytic degradation in the final polymer matrix.[2]
-
Comparison: BEPD confers greater hydrolytic resistance than NPG due to the larger excluded volume of the butyl chain compared to a methyl group.[2]
Conformational Asymmetry
While NPG (2,2-dimethyl-1,3-propanediol) is highly symmetric and tends to produce crystalline polymers with high melting points, BEPD is asymmetric.[1][2]
-
Impact on Crystallinity: The mismatch in length between the ethyl (C2) and butyl (C4) chains disrupts polymer chain packing.[2]
-
Result: Polymers derived from BEPD typically exhibit lower Glass Transition Temperatures (
) and reduced crystallinity, making BEPD an ideal monomer for "soft segments" in block copolymers or for lowering the viscosity of high-solids coatings.[1][2]
Structural Visualization
The following diagram illustrates the connectivity and the central quaternary carbon responsible for the steric effects.[2]
Figure 1: Connectivity of BEPD showing the central quaternary carbon shielding the reactive hydroxyl arms.[1][2]
Physicochemical Profile
BEPD is a white crystalline solid that melts slightly above ambient temperature, distinguishing it from liquid diols.[2] Its solubility profile is markedly hydrophobic.[2]
| Property | Value | Technical Note |
| Melting Point | 41 – 44 °C | Low MP facilitates melt-blending in polymerization without high thermal stress.[1][2] |
| Boiling Point | ~178 °C (50 mmHg) | High boiling point prevents volatile loss during esterification reactions.[1][2] |
| Density | ~0.93 g/cm³ | Lower than water; typical for aliphatic diols.[1][2] |
| LogP (Est.) | ~1.8 - 2.0 | Indicates moderate lipophilicity; significantly more hydrophobic than Ethylene Glycol.[1][2] |
| H-Bond Donor | 2 | Primary hydroxyls.[1][2] |
| Flash Point | >130 °C | Safe for standard high-temperature reactor handling.[1][2] |
Synthesis & Manufacturing Routes
The industrial synthesis of BEPD is a classic example of C-C bond formation followed by reduction/disproportionation.[2] It typically relies on the reactivity of aldehydes.[2]
The Aldol-Cannizzaro Sequence
The primary route involves the reaction of 2-ethylhexanal with formaldehyde .[1][2][3][4]
-
Aldol Condensation: 2-ethylhexanal reacts with formaldehyde (base-catalyzed) to form an intermediate aldo-aldehyde (2-ethyl-2-formylhexanal is transient).[1][2]
-
Cross-Cannizzaro Reaction: The intermediate reacts with excess formaldehyde and a strong base (NaOH or KOH).[1][2] Formaldehyde acts as the reducing agent (being oxidized to formate), reducing the aldehyde group on the intermediate to an alcohol.[2]
Reaction Scheme:
Synthesis Workflow Diagram
Figure 2: Industrial synthesis pathway via Aldol-Cannizzaro reaction sequence.
Applications in Drug Development & Materials[1][2]
Pharmaceutical Polymer Engineering
In drug delivery, BEPD is utilized to synthesize biocompatible polyesters and polyurethanes .[1][2] Its role is specific: to modulate the degradation rate and physical state of the matrix.[2]
-
Crystallinity Tuning: By incorporating BEPD into a polymer backbone (e.g., copolymerizing with adipic acid), researchers can disrupt the crystallinity inherent in linear aliphatic polyesters.[2][] This creates amorphous domains that allow for faster water permeation and more predictable drug release profiles compared to highly crystalline matrices.[2]
-
Lipophilic Drug Compatibility: The hydrophobic butyl/ethyl side chains improve the solubility of lipophilic Active Pharmaceutical Ingredients (APIs) within the polymer matrix, preventing phase separation during storage.[2]
High-Performance Coatings[1][2]
-
Reactive Diluent: Due to its low melting point and viscosity (above 45°C), BEPD acts as a reactive diluent in high-solids coating formulations, reducing the need for Volatile Organic Compounds (VOCs).[2]
-
Weatherability: The absence of beta-hydrogens (on the C2 position) prevents common degradation pathways like elimination, making BEPD-based resins highly resistant to UV and oxidative degradation.[1][2]
Analytical Characterization
To validate the identity of BEPD in a research setting, the following spectral signatures are diagnostic.
Proton NMR ( H-NMR)[1][2]
-
3.4 - 3.6 ppm: Singlet (or tightly coupled AB system) corresponding to the four protons of the two
groups.[1][2] The chemical equivalence confirms the symmetry of the hydroxymethyl arms relative to the chiral center (though the molecule itself is achiral due to the plane of symmetry if substituents were identical, here the C2 is prochiral, but the CH2OH protons are often overlapping).[2] -
1.2 - 1.5 ppm: Multiplets for the methylene (
) protons of the ethyl and butyl chains.[1][2] - 0.8 - 0.9 ppm: Distinct triplets for the terminal methyl groups of the ethyl and butyl chains.[1][2]
Carbon NMR ( C-NMR)
-
Quaternary Carbon: A low-intensity peak around 40-45 ppm representing the C2 quaternary center.[1][2]
-
Alkyl Chain: Multiple signals in the 7-30 ppm range for the ethyl and butyl carbons.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61038, 2-Butyl-2-ethyl-1,3-propanediol.[1][2] Retrieved from [Link][1][2]
-
NIST Mass Spectrometry Data Center. 1,3-Propanediol, 2-butyl-2-ethyl-.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1][2]
-
Werner, M., et al. (2016). Novel Aliphatic Enzymatically Degradable Polyesters with Short Alkyl Side Chains for Tuning Crystallinity.[1][2] Macromolecular Bioscience.[1][2][] (Contextual citation regarding BEPD in polyester synthesis for controlled properties).
-
European Chemicals Agency (ECHA). Registration Dossier: 2-butyl-2-ethylpropanediol-1,3.[1][2] Retrieved from [Link][1][2]
Sources
- 1. 1,3-Propanediol, 2-butyl-2-ethyl- [webbook.nist.gov]
- 2. 2-Butyl-2-ethyl-1,3-propanediol | C9H20O2 | CID 61038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5618985A - Process for the preparation of 2-n-butyl-2-ethyl-1,3-propane diol - Google Patents [patents.google.com]
- 4. WO1998007675A1 - Process for the production of 2-butyl-2-ethyl-1,3-propanediol - Google Patents [patents.google.com]
